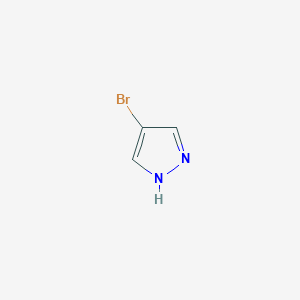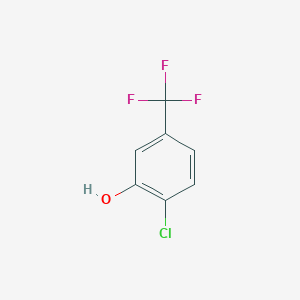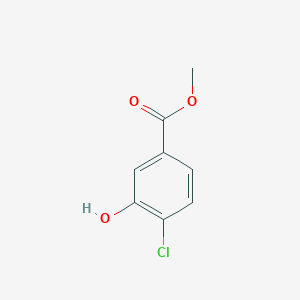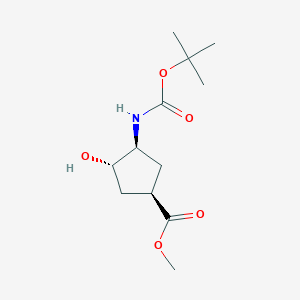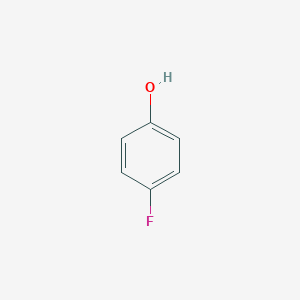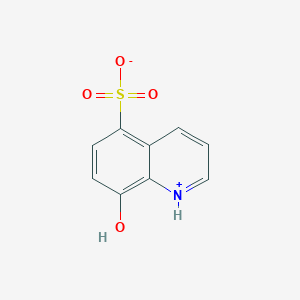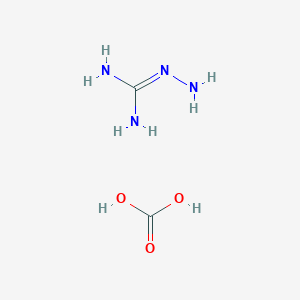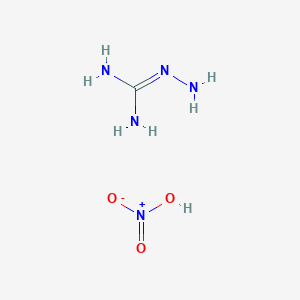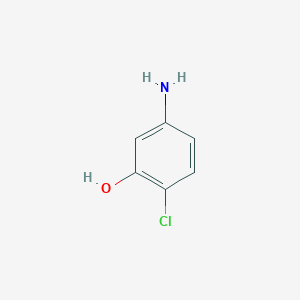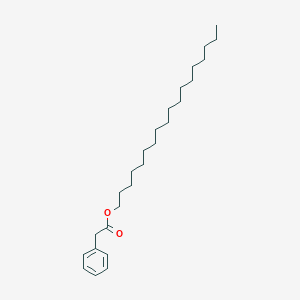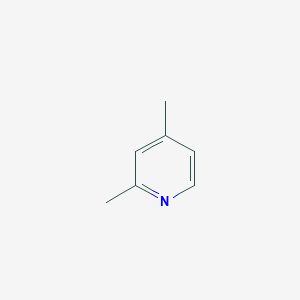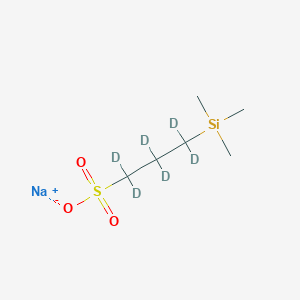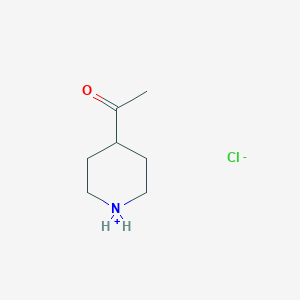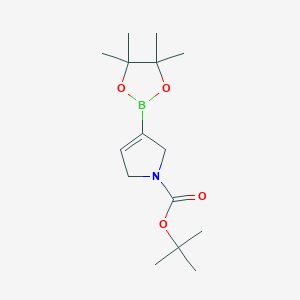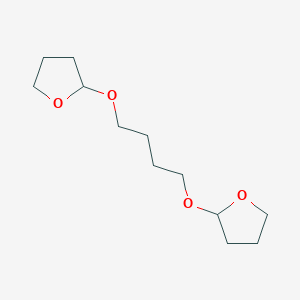
1,4-双(四氢-2-呋喃氧基)丁烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(tetrahydro-2-furyloxy)butane is a chemical compound of interest in various scientific research areas. Its structure and properties have been explored in different contexts, demonstrating its versatility and potential in chemical synthesis and applications.
Synthesis Analysis
The synthesis of derivatives and related compounds has been extensively studied. For instance, the synthesis of 1,4-bis(4-hydroxy-2-oxo-1,2-dihydroquinolin-6-yloxy)butanes through condensation reactions highlights methods for producing bis-functionalized butanes (Klásek, Kafka, & Kappe, 1995). Another approach involves the creation of macrocyclic complexes derived from 1,4-bis(3-aminopropoxy)butane, indicating the compound's utility in forming complex structures (Ilhan, Temel, & Paşa, 2009).
Molecular Structure Analysis
The molecular structure of related compounds such as 1,4-Bis(p-bromophenoxy) butane has been elucidated using single-crystal X-ray analysis, revealing details about the conformation of the methylene chain in the -O(CH2)4O- group (Ishikawa et al., 1971).
Chemical Reactions and Properties
Research into the chemical reactions and properties of 1,4-bis(tetrahydro-2-furyloxy)butane derivatives has led to insights into their reactivity and potential applications. Studies on the synthesis and reactions of 3-substituted derivatives illustrate the compound's versatility in chemical transformations (Klásek, Kafka, & Kappe, 1995).
Physical Properties Analysis
The physical properties of compounds closely related to 1,4-bis(tetrahydro-2-furyloxy)butane, such as their crystal structure and melting points, provide valuable information for understanding how structural variations influence physical characteristics (Wang, Liu, & Zhou, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, have been a focus of studies on 1,4-bis(tetrahydro-2-furyloxy)butane and its derivatives. For example, density functional theory has been used to study the tautomerization mechanisms of related compounds, shedding light on their chemical behavior and potential as anticancer drugs (Razavi, 2020).
科学研究应用
-
Photophysical Behavior and Computational Investigation
- Application: A new macromolecule pyrimido [l,2-a]benzimidazole derivative named 1,4-bis (2- (2-phenylpyrimido [1,2-a]benzimidazol-4-yl)phenoxy)butan (BPPB) has been synthesized . This compound displays a solvatochromic effect of the emission spectrum, indicating a change of electronic charge distribution upon excitation .
- Method: The compound BPPB has been formed by the interaction of 3,3′- ( (butane-1,4-diylbis (oxy))bis (2,1-phenylene))bis (1-phenylprop-2-en-1-one) (3) with 2-aminobenzimidazole (4) in the presence of potassium hydroxide as a basic catalyst in dimethylformamide (DMF) under microwave radiation for 20 min .
- Results: BPPB displayed a solvatochromic effect of the emission spectrum that is reflected by red shifts of its fluorescence emission maxima on increasing the solvent polarity .
-
Hydrogenation of 2-Hydroxytetrahydrofuran to 1,4-Butanediol
- Application: The hydrogenation of 2-Hydroxytetrahydrofuran (HTHF) to 1,4-butanediol (BDO) in industry is a significant process . HTHF is the main by-product of hydrogenation of 1,4-butynediol (BYD) to BDO, which is difficult to be effectively removed in the subsequent distillation process and seriously affects the product quality .
- Method: A series of silica-supported bimetallic Ni–Fe catalysts with different Fe/Ni weight ratios were prepared by using incipient wetness impregnation method and investigated the effect of Fe on the catalyst performance in the hydrogenation of HTHF to BDO .
- Results: Bimetallic Ni–Fe catalysts exhibited better performance for HTHF hydrogenation due to the formation of Ni–Fe alloy phase .
-
Impurity of Poly (butylene terephthalate)
- Application: 1,4-Bis (2-tetrahydrofuryloxy)butane is an impurity of Poly (butylene terephthalate) and a by-product of 1,4-Butanediol .
- Method: The exact method of how this compound is formed as an impurity is not specified in the source .
- Results: The presence of this impurity could potentially affect the properties of the final polymer product .
-
Synthesis of 1,4-bis(tetrahydro-2-furyloxy)butane
-
Impurity in Polymer Production
- Application: 1,4-Bis (2-tetrahydrofuryloxy)butane is an impurity of Poly (butylene terephthalate) and a by-product of 1,4-Butanediol .
- Method: The exact method of how this compound is formed as an impurity is not specified in the source .
- Results: The presence of this impurity could potentially affect the properties of the final polymer product .
-
Synthesis of 1,4-bis(tetrahydro-2-furyloxy)butane
安全和危害
Specific safety and hazard information for 1,4-Bis(tetrahydro-2-furyloxy)butane is not available in the search results. It’s always important to handle chemicals with appropriate safety measures.
未来方向
The future directions of 1,4-Bis(tetrahydro-2-furyloxy)butane are not explicitly mentioned in the search results. However, its use as an impurity in Poly(butylene terephthalate) and as a by-product of 1,4-Butanediol suggests potential applications in polymer and chemical industries1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.
属性
IUPAC Name |
2-[4-(oxolan-2-yloxy)butoxy]oxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1(7-13-11-5-3-9-15-11)2-8-14-12-6-4-10-16-12/h11-12H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTBSRFVMUCRTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)OCCCCOC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602020 |
Source


|
| Record name | 2,2'-[Butane-1,4-diylbis(oxy)]bis(oxolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(tetrahydro-2-furyloxy)butane | |
CAS RN |
76702-30-2 |
Source


|
| Record name | 2,2'-[Butane-1,4-diylbis(oxy)]bis(oxolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

